molecular formula C11H19N3O B2730488 rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans CAS No. 1969288-29-6

rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans

Cat. No. B2730488
CAS RN: 1969288-29-6
M. Wt: 209.293
InChI Key: VYEOVTOVVBEVJI-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine, trans, also known as REMT, is a chemical compound that has been the subject of scientific research in recent years. This compound has been synthesized using various methods and has been studied for its potential use in various applications.

Scientific Research Applications

Dopamine D2/D3 Receptor Quantification

The utilization of radioligands like [11C]raclopride in positron emission tomography (PET) imaging is pivotal for assessing changes in striatal dopamine D2/D3 receptor availability. This is especially relevant in research on neurological conditions such as Parkinson's disease and other dopaminergic system disorders. The reproducibility and reliability of [11C]raclopride binding in smokers using nicotine patches, as studied by Yoder et al. (2012), highlight its utility in understanding the neurochemical basis of nicotine addiction and its treatment (Yoder et al., 2012).

Neuropharmacological Insights

Studies investigating cognitive states' influence on [11C]raclopride binding potential offer profound insights into the neuropharmacological effects of various stimuli, including drug infusions and the anticipation of such treatments. This research underscores the intricate relationship between cognitive states and dopaminergic activity, providing a foundation for developing targeted therapies for neuropsychiatric disorders (Yoder et al., 2008).

Metabolite Studies in Breastfeeding

The study on the transfer of metyrapone and its metabolite, rac-metyrapol, into breast milk presents critical data on the safety of therapeutic drugs during lactation. Understanding the excretion patterns of these compounds in breast milk is vital for assessing the risk to breastfed infants, thereby informing clinical decisions regarding maternal medication use during breastfeeding (Hotham et al., 2009).

Cancer Research

In cancer research, the modulation of drug metabolism by compounds like ketoconazole represents an important area of study. For instance, the constitutive variability in the pharmacokinetics of all-trans-retinoic acid and its modulation by ketoconazole in cancer patients elucidates potential mechanisms to counteract drug resistance, which is a significant hurdle in oncology (Rigas et al., 1993).

Lipidomics in Disease Diagnosis

The application of lipidomic strategies to identify potential biomarkers in diseases like rectal adenocarcinoma underscores the importance of advanced analytical techniques in early diagnosis and the establishment of therapeutic programs. This research demonstrates the potential of lipidomic profiles in revealing novel insights into disease mechanisms and identifying biomarkers for various cancers (Messias et al., 2018).

properties

IUPAC Name

[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-2-14-10(5-6-13-14)11-9(8-12)4-3-7-15-11/h5-6,9,11H,2-4,7-8,12H2,1H3/t9-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEOVTOVVBEVJI-GXSJLCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C2C(CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)[C@H]2[C@@H](CCCO2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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